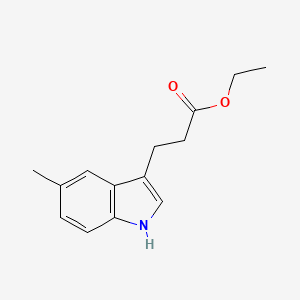

Ethyl 3-(5-Methyl-3-indolyl)propanoate

説明

Ethyl 3-(5-Methyl-3-indolyl)propanoate is an indole-derived ester characterized by a propanoate backbone linked to a 5-methyl-substituted indole ring. Indole derivatives are widely studied for their biological and chemical significance, particularly in pharmaceuticals, agrochemicals, and flavor chemistry.

特性

分子式 |

C14H17NO2 |

|---|---|

分子量 |

231.29 g/mol |

IUPAC名 |

ethyl 3-(5-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-6-4-10(2)8-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3 |

InChIキー |

QFYOUEUDZJAIPA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of Ethyl 3-(5-Methyl-3-indolyl)propanoate can be achieved by reacting 5-methylindole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

化学反応の分析

反応の種類: 3-(5-メチル-3-インドリル)プロパン酸エチルは、以下を含むさまざまな化学反応を起こします。

酸化: インドール環は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化して、対応するオキシンロールを生成できます。

還元: エステル基の還元は、水素化リチウムアルミニウムを使用して、対応するアルコールを生成できます。

置換: 求電子置換反応は、インドール環で、特にC-2およびC-3位置で、ハロゲンまたはニトロ化剤などの試薬を使用して起こります.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化リチウムアルミニウム。

置換: ハロゲン(例:臭素)、ニトロ化剤(例:硝酸)。

生成される主な生成物:

酸化: オキシンロール。

還元: アルコール誘導体。

科学的研究の応用

3-(5-メチル-3-インドリル)プロパン酸エチルは、科学研究において幅広い応用範囲を持っています。

化学: より複雑なインドール誘導体の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌活性や抗癌活性など、その潜在的な生物活性について研究されています。

医学: さまざまな疾患を標的とする新規治療薬の設計において、特に創薬における潜在的な用途について調査されています。

作用機序

3-(5-メチル-3-インドリル)プロパン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。インドール環は、さまざまな生物学的受容体、酵素、およびタンパク質と相互作用して、さまざまな生物学的効果をもたらします。 たとえば、癌細胞の増殖に関与する特定の酵素を阻害したり、脳内の神経伝達物質受容体を調節したりする可能性があります .

類似化合物:

- 3-(3-インドリル)プロパン酸エチル

- 3-(5-メチル-3-インドリル)プロパン酸メチル

- 3-(5-メチル-2-インドリル)プロパン酸エチル

比較: 3-(5-メチル-3-インドリル)プロパン酸エチルは、インドール環における特定の置換パターンにより独特であり、その化学反応性と生物活性を左右する可能性があります。 類似化合物と比較して、異なる薬物動態的特性、受容体結合親和性、および治療の可能性を示す可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Ethyl 3-(5-Methyl-3-indolyl)propanoate belongs to a family of indolylpropanoate esters with varying substituents at the 5-position of the indole ring. Key analogs include:

- Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate: Dual halogenation (F and I) increases molecular weight and polarizability, which may influence solubility and interaction with biological targets .

- Ethyl 3-(4-Methoxy-3-indolyl)propanoate: Methoxy groups improve solubility in polar solvents due to their electron-donating nature, contrasting with the hydrophobic methyl group .

Table 1: Substituent Effects on Key Properties

Functional Group Comparisons

- It is a key intermediate in synthesizing Benfuracarb (carbamate insecticide), highlighting how amino substituents direct applications toward agrochemicals rather than pharmaceuticals .

- Ethyl 3-(2-furyl)propanoate: Replacing indole with a furan ring shifts electronic properties. The furan’s electron-rich nature contrasts with indole’s conjugated π-system, affecting reactivity in Diels-Alder reactions .

生物活性

Ethyl 3-(5-Methyl-3-indolyl)propanoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Ethyl 3-(5-Methyl-3-indolyl)propanoate typically involves the reaction of 5-methylindole with ethyl acrylate or similar alkylating agents. The reaction conditions often include the use of bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or toluene. The overall yield and purity can vary based on the specific conditions employed.

Biological Activity

Ethyl 3-(5-Methyl-3-indolyl)propanoate exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in HeLa cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer prevention and neuroprotection .

- Anti-inflammatory Effects : Ethyl 3-(5-Methyl-3-indolyl)propanoate has been studied for its potential to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms underlying the biological activities of Ethyl 3-(5-Methyl-3-indolyl)propanoate are still under investigation. However, some proposed mechanisms include:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been identified as potent HDAC inhibitors, which play a crucial role in regulating gene expression related to cancer progression .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival, apoptosis, and inflammation, potentially through interactions with specific receptors or enzymes.

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that Ethyl 3-(5-Methyl-3-indolyl)propanoate exhibited cytotoxic effects on HeLa cells with an IC50 value of approximately 0.69 μM, indicating its potential as an anticancer agent .

- Antioxidant Activity Assessment : In vitro assays have shown that the compound significantly reduces reactive oxygen species (ROS) levels in cultured cells, suggesting its role as a potent antioxidant agent .

- Anti-inflammatory Studies : Research involving animal models has indicated that administration of Ethyl 3-(5-Methyl-3-indolyl)propanoate resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。